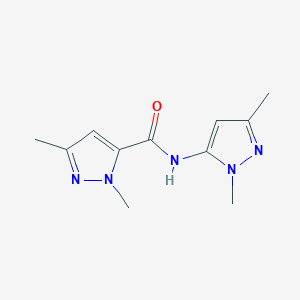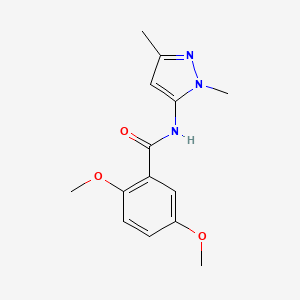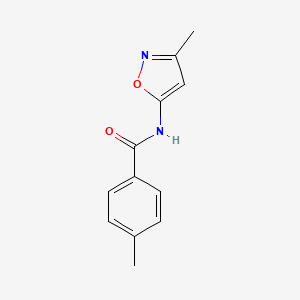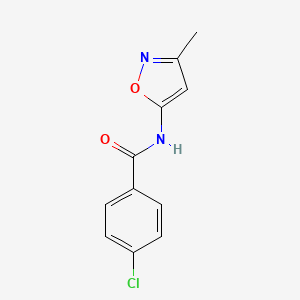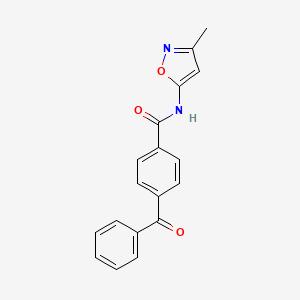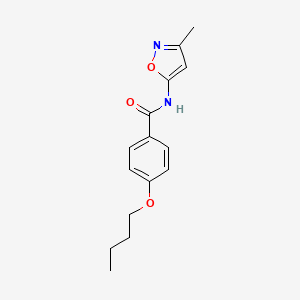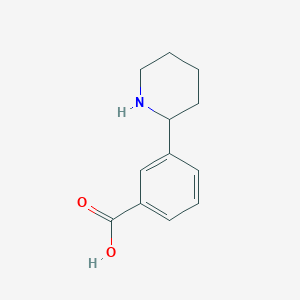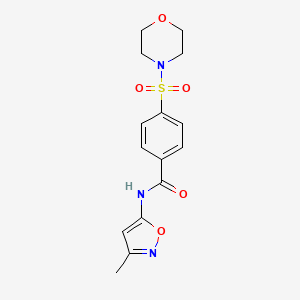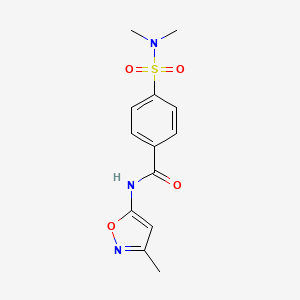
4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide, commonly known as DMSO-5, is a highly versatile and useful compound that has been used in scientific research for decades. DMSO-5 has a wide range of applications in the fields of chemistry, biochemistry, and physiology. It is used as a solvent, a reagent, and a catalyst in a variety of experiments, and it has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
DMSO-5 has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of various compounds, and as a solvent for a variety of reactions. It has also been used in the study of enzyme kinetics and as a stabilizing agent for proteins. Additionally, DMSO-5 has been used in the study of drug metabolism and drug delivery systems.
Mécanisme D'action
The mechanism of action of DMSO-5 is not fully understood. However, it is believed to act as a proton shuttle, allowing protons to move between different molecules. This is thought to facilitate the formation of new bonds between molecules, which can lead to the formation of new compounds. Additionally, DMSO-5 has been found to act as an electron donor, which can lead to the formation of new radicals.
Biochemical and Physiological Effects
DMSO-5 has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, which can help protect cells from damage caused by free radicals. Additionally, DMSO-5 has been found to have anti-inflammatory effects, which can help reduce inflammation in the body. It has also been found to have an effect on the immune system, as it can increase the production of certain immune cells. Finally, DMSO-5 has been found to have an effect on gene expression, which can lead to changes in the production of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using DMSO-5 in lab experiments are its versatility and its low toxicity. It is a highly effective solvent and reagent, and it has a low toxicity, making it safe to use in most experiments. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of DMSO-5 is its volatility, which can make it difficult to control in certain experiments. Additionally, it has a strong odor, which can be unpleasant for some people.
Orientations Futures
There are many potential future directions for research into DMSO-5. One potential direction is to further explore its effects on gene expression and its potential applications in gene therapy. Additionally, further research could be done into its effects on the immune system and its potential applications in the development of new drugs. Additionally, further research could be done into its effects on drug metabolism and its potential applications in drug delivery systems. Finally, further research could be done into its effects on enzymes and its potential applications in the study of enzyme kinetics.
Méthodes De Synthèse
DMSO-5 is synthesized through a reaction between dimethylsulfoxide (DMSO) and 3-methyl-1,2-oxazol-5-yl)benzamide (MOBA). The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and proceeds via a nucleophilic substitution reaction. The reaction is typically carried out at room temperature and takes about 1 hour to complete.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-8-12(20-15-9)14-13(17)10-4-6-11(7-5-10)21(18,19)16(2)3/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKUZCNSRZPTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)

![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B6534460.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)

